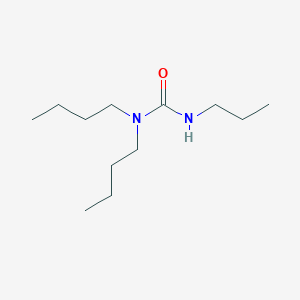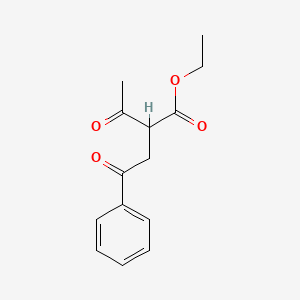
2-乙酰基-4-氧代-4-苯基丁酸乙酯
概述
描述
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C14H16O4. It is a derivative of butanoic acid and features both acetyl and phenyl groups, making it a versatile intermediate in organic synthesis. This compound is known for its applications in the synthesis of various pharmaceuticals and fine chemicals.
科学研究应用
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial products.
作用机制
Biochemical Pathways
It’s worth noting that the compound is an aliphatic α-ketoester and its bioreduction is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate .
Pharmacokinetics
The compound is a liquid at room temperature, and it has a molecular weight of 248.28 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can be reduced to ethyl ®-2-hydroxy-4-phenylbutanoate .
Action Environment
It’s known that the compound is stable under normal temperatures and pressures .
生化分析
Biochemical Properties
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate is involved in several biochemical reactions, primarily due to its structure as an aliphatic α-ketoester . It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is its bioreduction by Saccharomyces cerevisiae, which yields ethyl ®-2-hydroxy-4-phenylbutanoate . This interaction highlights the compound’s role in enzymatic reduction processes, where it serves as a substrate for specific reductases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-acetyl-4-oxo-4-phenylbutanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of ethyl 2-acetyl-4-oxo-4-phenylbutanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity at high doses is crucial for its safe application in therapeutic and research settings .
Metabolic Pathways
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of ethyl 2-acetyl-4-oxo-4-phenylbutanoate within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are essential for understanding how the compound exerts its effects on cellular function .
Subcellular Localization
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-4-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetophenone, followed by subsequent acetylation. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of ethyl 2-acetyl-4-oxo-4-phenylbutanoate often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Types of Reactions:
Oxidation: Ethyl 2-acetyl-4-oxo-4-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
Ethyl 2-oxo-4-phenylbutyrate: A closely related compound with similar structural features but lacking the acetyl group.
Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Similar in structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 2-acetyl-4-oxo-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
属性
IUPAC Name |
ethyl 2-acetyl-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-18-14(17)12(10(2)15)9-13(16)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRBASVLKZJUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310308 | |
| Record name | ethyl 2-acetyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-46-9 | |
| Record name | NSC225097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-acetyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1656269.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B1656270.png)
![2-{[(3-Bromophenyl)methyl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1656271.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B1656272.png)
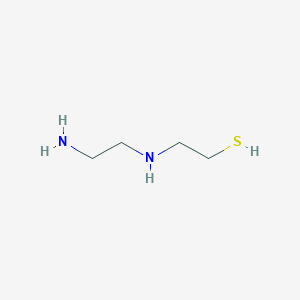
![tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate](/img/structure/B1656276.png)
![3-Methyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B1656277.png)
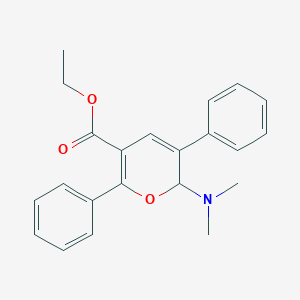
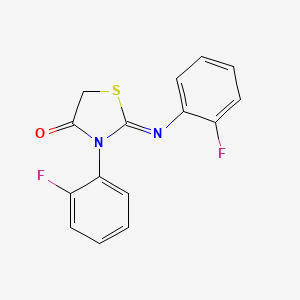
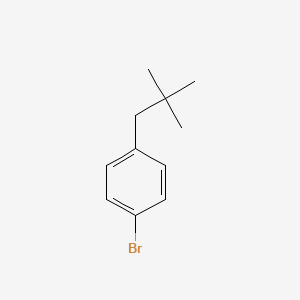
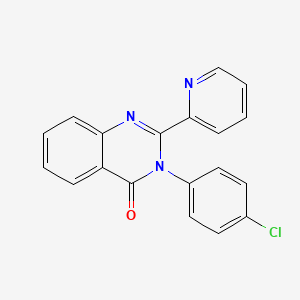
![Ethyl 5-imino-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1656287.png)
![4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]benzaldehyde](/img/structure/B1656291.png)
